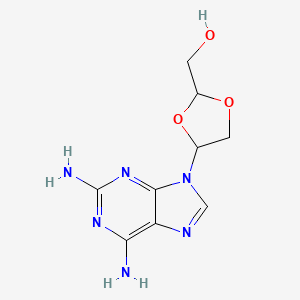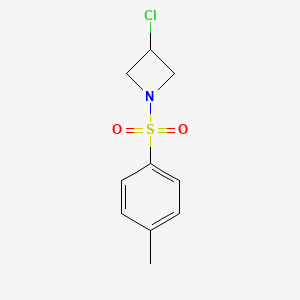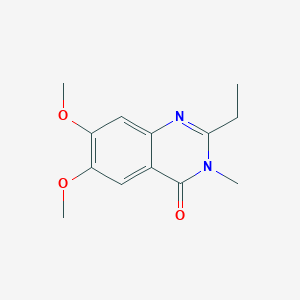
1,3-Dioxolane-2-methanol, 4-(2,6-diamino-9H-purin-9-yl)-
Descripción general
Descripción
The compound (4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol is a nucleoside analog that has significant applications in medicinal chemistry, particularly in the treatment of viral infections. It is structurally related to purine nucleosides and exhibits antiviral properties by interfering with viral replication processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Dioxolane Ring: The dioxolane ring is introduced via a cyclization reaction involving appropriate diol precursors.
Final Coupling: The purine base is then coupled with the dioxolane ring under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification Steps: Including crystallization and chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological activities.
Aplicaciones Científicas De Investigación
(4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Primarily used in antiviral therapies, particularly for the treatment of HIV and hepatitis B.
Industry: Employed in the development of diagnostic tools and assays.
Mecanismo De Acción
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA during replication. This incorporation leads to chain termination and inhibition of viral replication. The primary molecular targets include viral reverse transcriptase and DNA polymerase enzymes.
Comparación Con Compuestos Similares
(4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: is unique due to its specific structure and mechanism of action. Similar compounds include:
Amdoxovir: Another nucleoside analog with antiviral properties.
Abacavir: A related compound used in the treatment of HIV.
Lamivudine: Another nucleoside analog with a similar mechanism of action but different structural features.
These compounds share similar antiviral activities but differ in their pharmacokinetic properties and specific applications.
Propiedades
IUPAC Name |
[4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAHNGKRJJEIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431870, DTXSID70869949 | |
| Record name | 1,3-Dioxolane-2-methanol, 4-(2,6-diamino-9H-purin-9-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126652-37-7 | |
| Record name | 1,3-Dioxolane-2-methanol, 4-(2,6-diamino-9H-purin-9-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)











